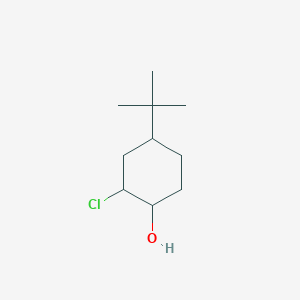
Didodecyl (oxiran-2-yl)methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl (oxiran-2-yl)methyl phosphate is a chemical compound that features an epoxy group (oxirane) and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didodecyl (oxiran-2-yl)methyl phosphate typically involves the reaction of didodecyl phosphate with an epoxide. The reaction conditions often require a catalyst to facilitate the opening of the epoxide ring and its subsequent reaction with the phosphate group. Common catalysts include acids or bases, depending on the specific reaction pathway chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is increasingly common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Didodecyl (oxiran-2-yl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced species.
Substitution: The phosphate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the phosphate group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield diols, while reduction can produce alcohols. Substitution reactions can result in the formation of various phosphate esters.
Scientific Research Applications
Didodecyl (oxiran-2-yl)methyl phosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifier in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Didodecyl (oxiran-2-yl)methyl phosphate involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, or other biomolecules. The phosphate group can participate in phosphorylation reactions, which are critical in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Didodecyl phosphate: Lacks the epoxy group but shares the phosphate functionality.
Epoxidized vegetable oils: Contain epoxy groups but differ in their overall structure and properties.
Phosphorylated surfactants: Similar in having both phosphate and hydrophobic groups but may differ in the specific structure and reactivity.
Uniqueness
Didodecyl (oxiran-2-yl)methyl phosphate is unique due to its combination of an epoxy group and a phosphate group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.
Properties
CAS No. |
91889-98-4 |
|---|---|
Molecular Formula |
C27H55O5P |
Molecular Weight |
490.7 g/mol |
IUPAC Name |
didodecyl oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C27H55O5P/c1-3-5-7-9-11-13-15-17-19-21-23-30-33(28,32-26-27-25-29-27)31-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChI Key |
IBEVMLUXOKTQDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Benzyl-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14365315.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
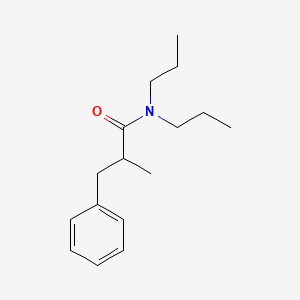
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)
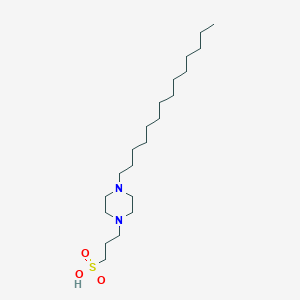
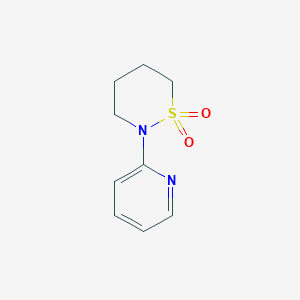
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
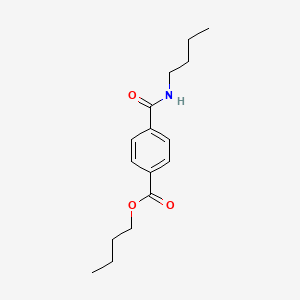
![3-{[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}quinoxalin-2(1H)-one](/img/structure/B14365359.png)
![N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide](/img/structure/B14365365.png)
![N-[1-(1,3-Benzothiazol-2-yl)prop-1-en-2-yl]-2-(methylsulfanyl)aniline](/img/structure/B14365371.png)
